molecular formula C19H19FN2O3S B2389272 N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea CAS No. 338403-79-5

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea

Cat. No.: B2389272
CAS No.: 338403-79-5
M. Wt: 374.43
InChI Key: DTHLWGJTVXSJGR-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea is a synthetic organic compound with the molecular formula C19H19FN2O3S and a molecular weight of 374.43 g/mol. This compound is characterized by the presence of a thiourea group, a fluoro-substituted aromatic ring, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenylacryloyl chloride with 4-fluoro-2-methylphenylthiourea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea can be compared with other similar compounds, such as:

    N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(2-fluoro-4-methylphenyl)thiourea: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-chloro-2-methylphenyl)thiourea: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

The uniqueness of N-[3-(3,4-dimethoxyphenyl)acryloyl]-N’-(4-fluoro-2-methylphenyl)thiourea lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluoro-2-methylphenyl)carbamothioyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-10-14(20)6-7-15(12)21-19(26)22-18(23)9-5-13-4-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLWGJTVXSJGR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.